Solid-State Photoreactivity: trans-3-(3-Pyridyl)acrylic acid vs. trans-3-(2-Pyridyl)acrylic acid
trans-3-(3-Pyridyl)acrylic acid (3-PA) is intrinsically photoreactive in its native crystalline form, undergoing [2+2] photodimerization in a head-to-head (HH) orientation to yield HH-rctt-3,3′-BPCD. In contrast, trans-3-(2-pyridyl)acrylic acid (2-PA) is photoinert and requires prior salt formation with strong acids (HCl, CF3CO2H, H2SO4) to become photoreactive, whereupon it dimerizes in a head-to-tail (HT) orientation [1].
| Evidence Dimension | Intrinsic solid-state photoreactivity |
|---|---|
| Target Compound Data | Photoreactive; Head-to-head (HH) dimerization |
| Comparator Or Baseline | trans-3-(2-Pyridyl)acrylic acid: Photoinert; requires salt formation to become reactive (HT dimerization) |
| Quantified Difference | Qualitative difference in intrinsic reactivity and stereochemical outcome (HH vs. HT) |
| Conditions | Solid-state crystalline powder, UV irradiation |
Why This Matters
This inherent photoreactivity without the need for pre-functionalization simplifies synthetic workflows and enables the direct, stereoselective synthesis of HH-cyclobutane dimers, a key structural motif in certain bioactive molecules and materials.
- [1] Baskar, S.; Kole, G. K. Making Photoreactive trans-3-(n′-Pyridyl)acrylic Acid (n = 2, 3) with Head-to-Tail Orientation in the Solid State by Salt Formation. Cryst. Growth Des. 2017, 17 (6), 3077-3085. View Source
